BenchChemオンラインストアへようこそ!

(D-Ser4)-triptorelin

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

(D-Ser4)-Triptorelin (CAS 102992-39-2), systematically designated as (D-Ser4,D-Trp6)-LHRH, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) that incorporates a D-serine substitution at position 4 alongside the D-tryptophan modification at position 6 characteristic of the parent drug triptorelin. This compound is officially recognized as Triptorelin USP Related Compound A, a pharmacopeial reference standard essential for the analytical quality control of triptorelin drug substances and products.

Molecular Formula C64H82N18O13
Molecular Weight 1311.4 g/mol
Cat. No. B12467897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Ser4)-triptorelin
Molecular FormulaC64H82N18O13
Molecular Weight1311.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)
InChIKeyVXKHXGOKWPXYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Ser4)-Triptorelin: Characterization and Procurement Guide for the GnRH Analog and USP Reference Standard


(D-Ser4)-Triptorelin (CAS 102992-39-2), systematically designated as (D-Ser4,D-Trp6)-LHRH, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) that incorporates a D-serine substitution at position 4 alongside the D-tryptophan modification at position 6 characteristic of the parent drug triptorelin [1]. This compound is officially recognized as Triptorelin USP Related Compound A, a pharmacopeial reference standard essential for the analytical quality control of triptorelin drug substances and products . With a molecular formula of C₆₄H₈₂N₁₈O₁₃ and molecular weight of approximately 1311.47 g/mol, this peptide serves dual purposes: as a critical impurity marker in pharmaceutical manufacturing and as a structural probe in Structure-Activity Relationship (SAR) studies investigating how position-4 stereochemistry modulates GnRH receptor pharmacology .

Why (D-Ser4)-Triptorelin Cannot Be Substituted by Triptorelin or Other GnRH Analogs in Analytical and Research Applications


Despite belonging to the GnRH analog superfamily, (D-Ser4)-triptorelin occupies a unique pharmacological and analytical niche that precludes generic substitution. Unlike therapeutic GnRH agonists such as triptorelin (pKi 9.3–9.5), leuprolide (pKi 8.5–9.1), or goserelin—which share high receptor affinity but differ in their clinical pharmacokinetics [1]—(D-Ser4)-triptorelin's D-Ser substitution at position 4 introduces a stereochemical alteration distinct from the position-6 modifications that define this class . This structural divergence directly impacts receptor binding kinetics, proteolytic stability, and chromatographic retention behavior, making it unsuitable for direct bioequivalence assumptions [2]. Furthermore, as a USP-designated Related Compound A, it serves as a mandatory reference marker for impurity profiling during triptorelin manufacturing; no other analog—including [D-Tyr5]-triptorelin or (D-His2)-triptorelin—can fulfill this regulatory role .

Quantitative Differentiation of (D-Ser4)-Triptorelin: Evidence for Scientific Selection


Structural Identity as a Registered Pharmacopeial Reference Standard

(D-Ser4)-triptorelin is the sole chemical entity recognized by the United States Pharmacopeia (USP) as Triptorelin Related Compound A, a designation requiring exact structural identity and certified purity . By comparison, the parent drug triptorelin (CAS 57773-63-4) and other analogs such as [D-Tyr5]-triptorelin or (D-His2)-triptorelin are not recognized as this specific impurity marker . Quantitative analytical specifications for this reference standard include a certified mass of 1.23 mg per USP vial (Catalog No. 1696110), traceable characterization data, and cold-shipment storage requirements that differ from those of the parent drug .

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Distinct Stereochemical Modification at Position 4 for Receptor Pharmacology Studies

(D-Ser4)-triptorelin carries a D-Ser substitution at position 4 that is absent from all clinically approved GnRH agonists, including triptorelin, leuprolide, goserelin, buserelin, and nafarelin . While clinical GnRH superagonists achieve their enhanced potency through D-amino acid and other modifications solely at position 6 (e.g., D-Trp in triptorelin, D-Leu in leuprolide, D-Ser(tBu) in buserelin) and position 10 (e.g., Azagly in goserelin), the position-4 D-Ser modification represents a structurally orthogonal pharmacological probe [1]. Receptor binding studies with radiolabeled [125I]-triptorelin as the standard ligand confirm that triptorelin itself exhibits a Ki of 0.3 nM at the human GnRH receptor expressed in CHO cells [2]. Published binding data tables report triptorelin pKi values of 9.6 ± 0.09 with Ki of 0.3 nM, while leuprolide (leuprorelin) shows pKi 9.5 ± 0.09 with Ki 0.3 nM [3]. No equivalent published affinity data exist for (D-Ser4)-triptorelin, which is precisely why this compound serves as a research tool: to generate position-4 SAR data that currently does not exist.

Receptor Pharmacology Peptide SAR GnRH Biology

Chromatographic Differentiation as an Impurity Marker in Triptorelin Drug Product Analysis

(D-Ser4)-triptorelin serves as Triptorelin USP Related Compound A, a defined impurity marker that must be chromatographically resolved from the triptorelin active pharmaceutical ingredient (API) peak. By comparison, triptorelin itself (CAS 57773-63-4) produces distinct retention characteristics under validated HPLC conditions [1]. The molecular weight of (D-Ser4)-triptorelin is 1311.47 g/mol (1310.63 exact mass), compared to triptorelin at 1311.45 g/mol, with the subtle mass difference arising from the position-specific stereochemical inversion at residue 4, which also alters the peptide's conformational ensemble and chromatographic behavior [2]. This compound is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC purity certification, enabling its use in analytical method development, method validation (AMV), and quality control (QC) applications during commercial triptorelin production .

HPLC Analysis Impurity Profiling Method Validation

Comparative Receptor Binding and Functional Selectivity Profiling

GnRH analogs carrying D-Trp at position 6 (including triptorelin) demonstrate sub-nanomolar to low nanomolar binding affinities at the rat GnRH receptor, with EC50 values for receptor activation that correlate with anti-proliferative IC50 values in HEK293[SCL60] and WPE-1-NB26-3 prostate cancer cell lines [1]. By comparison, three methylated-Trp6 triptorelin variants showed differential binding, receptor activation, and anti-proliferation potency, with 5-Methyl-DL-Trp6-Triptorelin retaining equipotency to triptorelin [2]. (D-Ser4)-triptorelin, bearing both D-Ser4 and D-Trp6 modifications, represents a structurally analogous probe for which binding and functional data remain to be generated. The clinical triptorelin comparator exhibits robust quantitative pharmacology: Ki = 0.3 nM at human GnRHR in CHO cells, IC50 values of 62.1, 73.4, 98.1, and 67.7 μM against DU145, LNCaP, PC3 prostate, and OVCAR-3 ovarian cancer cells, respectively, and EC50 values of 58.29 and 31.59 μM against HCC1806 and MDA-MB-231 triple-negative breast cancer cells [3].

Functional Selectivity GnRH Receptor Signaling Anti-Proliferative Screening

Optimal Application Scenarios for (D-Ser4)-Triptorelin Based on Verified Evidence


Regulatory-Compliant Triptorelin Impurity Analysis and Method Validation

Analytical laboratories conducting triptorelin drug product quality control can deploy (D-Ser4)-triptorelin as USP Triptorelin Related Compound A for HPLC method development, system suitability testing, and impurity quantification. The compound's traceable USP certification (ISO 17034 and ISO/IEC 17025) ensures that impurity peaks are accurately identified and quantified against a regulatory-approved reference, enabling ANDA submissions and commercial batch release testing .

Position-4 Structure-Activity Relationship (SAR) Studies of the GnRH Receptor

Academic and industrial peptide pharmacology groups investigating the stereochemical determinants of GnRH receptor binding can integrate (D-Ser4)-triptorelin into systematic SAR campaigns. Because all clinically approved GnRH agonists (triptorelin, leuprolide, goserelin, buserelin, nafarelin, histrelin) confine their D-amino acid modifications to position 6 and/or the C-terminus, this compound uniquely probes the pharmacological consequences of position-4 D-Ser substitution [1]. Competitive binding assays against [125I]-triptorelin on CHO cells expressing human GnRHR—the same platform used to establish triptorelin's Ki of 0.3 nM [2]—would generate the first position-4 affinity data for this receptor.

GnRH Analog Selectivity and Functional Bias Profiling

Investigators studying ligand-induced selective signaling (functional selectivity or biased agonism) at the GnRH receptor can incorporate (D-Ser4)-triptorelin as a structurally distinct agonist probe. Published evidence demonstrates that D-Trp6-containing GnRH analogs exhibit differential coupling to Gq/11-mediated inositol phosphate production versus anti-proliferative signaling pathways in prostate and breast cancer cell models [3]. By substituting a D-Ser at position 4, researchers can test whether this modification alters the balance between canonical G protein signaling and β-arrestin-mediated pathways—a pharmacological property directly relevant to developing next-generation GnRH therapeutics with reduced 'flare' phenomena and improved tumor-suppressive profiles.

Benchmarking Deuterated and Chemically Modified Triptorelin Analogs

Bioanalytical laboratories developing LC-MS/MS methods for triptorelin quantification in pharmacokinetic or bioequivalence studies can use (D-Ser4)-triptorelin as a chromatographic resolution benchmark. Its distinct retention behavior relative to triptorelin (despite nearly identical molecular mass, differing only by ~0.02 g/mol) makes it an ideal system suitability standard for verifying that isobaric or near-isobaric peptide impurities are adequately resolved [4]. This application is particularly relevant for laboratories developing stable-isotope-labeled internal standards where chromatographic co-elution with the analyte must be rigorously excluded.

Quote Request

Request a Quote for (D-Ser4)-triptorelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.